Cefdinir impurity C

Content Navigation

Analytical QC labs frequently encounter co-eluting impurities during cefdinir HPLC validation. 3-Methyl Cefdinir (CAS 71091-93-5) serves as the precise reference standard for system suitability testing.

- Ensures baseline resolution from cefdinir API and Related Compound A, critical for the USP

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

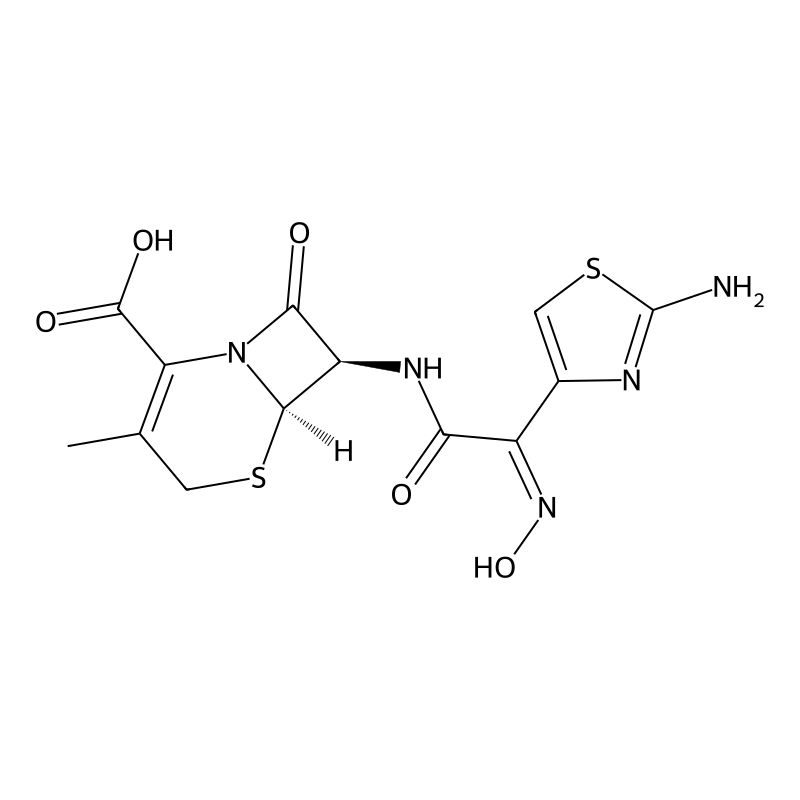

3-Methyl cefdinir (CAS 71091-93-5), chemically defined as (6R,7R)-7-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a critical synthetic byproduct and process impurity of the third-generation cephalosporin antibiotic Cefdinir. Unlike the active pharmaceutical ingredient (API) which features a 3-vinyl group, this compound contains a 3-methyl substitution on the cephem core [1]. In pharmaceutical procurement and quality control, it functions as an indispensable analytical reference standard required for High-Performance Liquid Chromatography (HPLC) method validation, system suitability testing (SST), and regulatory compliance under ICH guidelines [2]. Its primary procurement value lies in enabling precise quantification of process-related impurities to ensure the safety, efficacy, and regulatory release of commercial Cefdinir formulations [1].

Research Fit

Substituting isolated, high-purity 3-Methyl Cefdinir with crude degradation mixtures or alternative in-class cephalosporin impurities fails to meet strict pharmacopeial system suitability requirements [1]. In reverse-phase HPLC, the 3-methyl substitution creates a polarity profile that elutes dangerously close to the parent Cefdinir API and Cefdinir Related Compound A [2]. Crude mixtures cannot provide the exact limit of detection (LOD) and limit of quantification (LOQ) required to enforce the strict United States Pharmacopeia (USP) limit of Not More Than (NMT) 0.7% for this specific impurity in oral suspensions and capsules [3]. Without the exact, highly purified standard, analytical laboratories cannot definitively prove baseline resolution, risking batch rejection during regulatory audits [2].

Substitution Risk

System Suitability Elution Window

In standardized USP HPLC methods for Cefdinir related substances, 3-Methyl Cefdinir exhibits a highly specific Relative Retention Time (RRT) of approximately 0.74 to 0.75 relative to the parent Cefdinir peak[1]. This places it in a critical elution window immediately preceding Cefdinir Related Compound A (RRT ~0.85) [2]. Procuring the exact 3-Methyl Cefdinir standard allows quality control laboratories to validate that their column and mobile phase conditions successfully resolve these closely eluting peaks, ensuring compliance with the USP requirement of NLT 1.5 resolution between Cefdinir and its primary impurities[1].

| Evidence Dimension | Relative Retention Time (RRT) in USP HPLC Method |

| Target Compound Data | RRT ~ 0.74 - 0.75 |

| Comparator Or Baseline | Cefdinir API (RRT = 1.0) and Cefdinir Related Compound A (RRT ~ 0.85) |

| Quantified Difference | ΔRRT of ~0.26 vs API and ~0.10 vs Related Compound A |

| Conditions | Reverse-phase HPLC using tetramethylammonium hydroxide/EDTA buffer (pH 5.5) and acetonitrile/methanol mobile phase |

Validating this exact RRT separation is mandatory for proving that the HPLC system can accurately quantify impurities without co-elution interference.

USP Impurity Threshold Compliance

Pharmacopeial monographs dictate strict maximum allowable limits for individual impurities in Cefdinir formulations. Specifically, the USP mandates that 3-Methyl Cefdinir must not exceed 0.7% in Cefdinir capsules and oral suspensions [1]. In contrast, other impurities like Cefdinir Impurity 1 have tighter limits (e.g., 0.2%), while total Cefdinir open-ring lactones are permitted up to 1.0% [2]. Procuring certified 3-Methyl Cefdinir reference material with >95% purity enables the exact calibration of UV response factors (typically at 254 nm) required to enforce this 0.7% threshold, a capability impossible with generic cephalosporin analogs [1].

| Evidence Dimension | Maximum Allowable Pharmacopeial Limit (USP) |

| Target Compound Data | NMT 0.7% limit for 3-Methyl Cefdinir |

| Comparator Or Baseline | Cefdinir Impurity 1 (NMT 0.2%) and Cefdinir Lactones (NMT 1.0%) |

| Quantified Difference | 0.5% higher tolerance than Impurity 1; requires specific response factor calibration |

| Conditions | UV detection at 254 nm during quantitative assay of Cefdinir capsules/suspensions |

Procurement of this specific standard is legally required to release commercial Cefdinir batches by proving the 3-methyl impurity remains below the 0.7% safety threshold.

Byproduct Formation vs. Degradation

3-Methyl Cefdinir differs from the API solely by a methyl group at the C-3 position of the cephem ring, rather than a vinyl group[1]. This structural variance typically arises from impurities in the starting material (e.g., using 7-ADCA instead of a vinyl-substituted precursor) rather than downstream hydrolytic degradation, which forms open-ring lactones . By quantifying 3-Methyl Cefdinir against degradation-specific impurities, process chemists can pinpoint whether API batch failures are caused by raw material contamination or improper downstream processing conditions [1].

| Evidence Dimension | Origin of Impurity in API Lifecycle |

| Target Compound Data | 3-Methyl Cefdinir (Indicates raw material precursor impurity) |

| Comparator Or Baseline | Cefdinir open-ring lactones (Indicates hydrolytic/thermal degradation) |

| Quantified Difference | Differential tracking isolates precursor quality vs. downstream stability |

| Conditions | API synthesis route monitoring and forced degradation studies |

Identifying the exact impurity profile allows manufacturers to optimize their precursor supply chain rather than unnecessarily altering downstream formulation parameters.

USP/EP Method Validation

3-Methyl Cefdinir is essential for laboratories validating reverse-phase HPLC methods for Cefdinir API and finished dosage forms. It is used to prepare system suitability solutions and establish relative retention times, ensuring that the chromatographic system can resolve the 3-methyl derivative from the 3-vinyl parent drug and other closely eluting related compounds [1].

API Manufacturing Precursor Quality Control

In industrial synthesis, the presence of 3-Methyl Cefdinir serves as a direct indicator of starting material purity. Quality assurance teams procure this standard to screen incoming batches of cephalosporin intermediates, ensuring that methyl-substituted precursors do not contaminate the vinyl-substituted synthesis route, thereby maximizing final API yield [2].

Forced Degradation Stability Assays

During the development of new Cefdinir formulations, 3-Methyl Cefdinir is utilized as a stable reference marker in forced degradation studies. By mapping its concentration against degradation-prone impurities under various thermal and pH conditions, formulators can establish accurate shelf-life specifications and validate the stability-indicating power of their analytical methods [1].

Application Fit Matrix

Quantity

XLogP3

UNII

Explore Compound Types